molecular formula C7H5INaO2 B1666675 CID 131876699 CAS No. 2532-18-5

CID 131876699

Cat. No.: B1666675
CAS No.: 2532-18-5
M. Wt: 271.01 g/mol
InChI Key: STVORONEOZZLRX-UHFFFAOYSA-N
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Description

Sodium 3-iodobenzoate (C7H4IO2Na) is the sodium salt of 3-iodobenzoic acid, characterized by an iodine substituent at the meta position of the benzene ring. This compound is widely used in organic synthesis, particularly in cross-coupling reactions (e.g., Sonogashira coupling) and as a precursor for radioiodination agents . Its iodine atom confers unique electronic and steric properties, making it valuable in catalysis and medicinal chemistry. For instance, it serves as a critical intermediate in the synthesis of PROTACs (proteolysis-targeting chimeras) for targeted protein degradation and in the development of residualizing agents for radioiodinated monoclonal antibodies .

Properties

CAS No.

2532-18-5

Molecular Formula

C7H5INaO2

Molecular Weight

271.01 g/mol

IUPAC Name

sodium;3-iodobenzoate

InChI

InChI=1S/C7H5IO2.Na/c8-6-3-1-2-5(4-6)7(9)10;/h1-4H,(H,9,10);

InChI Key

STVORONEOZZLRX-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CC(=C1)I)C(=O)[O-].[Na+]

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)[O-].[Na+]

Appearance

Solid powder

Other CAS No.

2532-18-5

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

618-51-9 (Parent)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Benzoic acid, m-iodo-, sodium salt

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, m-iodo-, sodium salt typically involves the diazotization of m-aminobenzoic acid followed by treatment with potassium iodide in an acidic solution . Another method involves the reaction of m-iodobenzoic acid with sodium hydroxide to form the sodium salt .

Industrial Production Methods

Industrial production of benzoic acid, m-iodo-, sodium salt often involves large-scale diazotization reactions, followed by iodination and neutralization with sodium hydroxide. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

sodium;3-iodobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form different products depending on the reagents used.

    Reduction Reactions: Reduction of the iodine atom can lead to the formation of benzoic acid derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include halogens and nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

    Substitution: Various substituted benzoic acids.

    Oxidation: Oxidized benzoic acid derivatives.

    Reduction: Reduced forms of benzoic acid.

Scientific Research Applications

sodium;3-iodobenzoate has numerous applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Substrate Specificity in Enzymatic Systems

Sodium 3-iodobenzoate exhibits distinct behavior in enzymatic reactions compared to structurally analogous halobenzoates (e.g., 3-chloro-, 3-bromo-, and 3-methylbenzoate). In studies with Ralstonia eutropha B9, benzoate dioxygenase showed significantly reduced activity toward 3-iodobenzoate compared to smaller substituents like chlorine or bromine. Despite similar electronic properties (partial charge at C(2)–H), the larger atomic radius of iodine (1.98 Å vs. 1.81 Å for bromine) causes steric hindrance, limiting enzymatic turnover . Conversely, 3-methylbenzoate, despite its bulk, demonstrated higher activity due to favorable hydrophobic interactions with the enzyme’s active site .

Competitive Inhibition in Dehalogenation

In anaerobic dehalogenation assays using Desulfomonile tiedjei cell extracts, 3-iodobenzoate acted as a potent competitive inhibitor. It reduced the dehalogenation rate of 3-chlorobenzoate by 65% and 3,5-dichlorobenzoate by 48%, suggesting stronger binding affinity to the enzyme’s active site . The inhibition hierarchy was:
3-iodobenzoate > 3,5-dichlorobenzoate > 3-chlorobenzoate
This contrasts with the metabolic hierarchy, where 3-chlorobenzoate is preferentially dehalogenated over the bulkier 3-iodo derivative .

Radioiodination and Cellular Retention

When compared to N-succinimidyl 5-iodo-3-pyridinecarboxylate (SIPC), sodium 3-iodobenzoate derivatives like N-succinimidyl 3-iodobenzoate (SIB) showed inferior intracellular retention in radioiodinated antibodies. SIPC-labeled antibodies retained 28.1% of low molecular weight catabolites within lysosomes (vs. 7.6% for SIB), attributed to the positive charge on SIPC’s pyridine ring enhancing lysosomal trapping .

Data Tables

Table 1: Physicochemical Properties of Sodium 3-Iodobenzoate and Analogs

Compound Molecular Weight (g/mol) Substituent Radius (Å) LogP<sup>a</sup> Enzymatic Activity (%)<sup>b</sup>
Sodium 3-iodobenzoate 248.02 1.98 (I) 2.31 <5
Sodium 3-bromobenzoate 221.00 1.81 (Br) 1.89 50
Sodium 3-chlorobenzoate 176.57 1.75 (Cl) 1.45 65
Sodium 3-methylbenzoate 158.15 2.04 (CH3) 1.20 80

<sup>a</sup> Predicted using ChemAxon.
<sup>b</sup> Relative activity in benzoate dioxygenase assays .

Table 2: Dehalogenation Inhibition by 3-Iodobenzoate

Substrate Dehalogenation Rate (nmol/min/mg protein) Inhibition by 3-Iodobenzoate (%)
3-Chlorobenzoate 12.4 ± 0.8 65
3,5-Dichlorobenzoate 8.7 ± 0.5 48

Data from Desulfomonile tiedjei cell extracts .

Key Research Findings

  • Steric vs. Electronic Effects : The reduced enzymatic activity of 3-iodobenzoate is primarily steric, whereas its inhibitory potency in dehalogenation stems from electronic factors (stronger halogen-bonding interactions) .
  • Synthetic Flexibility : The stability of the C–I bond under transition-metal catalysis enables sequential functionalization, a unique advantage over chloro/bromo analogs .
  • Biological Applications : While less effective than SIPC in radioiodination, sodium 3-iodobenzoate derivatives remain critical for antibody labeling due to their ease of synthesis and compatibility with residualizing agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CID 131876699
Reactant of Route 2
CID 131876699

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